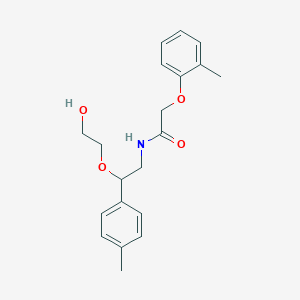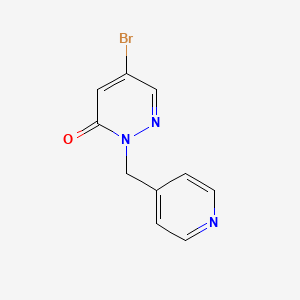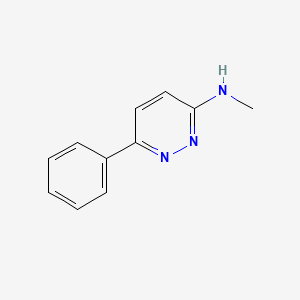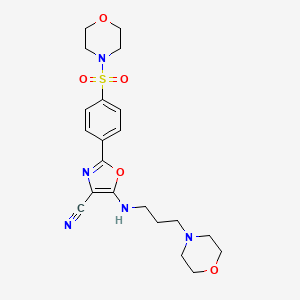
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide, commonly known as O-Desmethylvenlafaxine (ODV), is a chemical compound that belongs to the class of antidepressants. ODV is a metabolite of venlafaxine, which is a commonly prescribed antidepressant drug. ODV has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders.
Aplicaciones Científicas De Investigación
1. Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound , plays a crucial role in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation processes have been developed using enzymes as catalysts, illustrating the compound's importance in developing pharmaceuticals to combat malaria (Magadum & Yadav, 2018).
2. Anticancer Drug Development Derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and shown to exhibit anticancer properties. These derivatives, through molecular docking analysis, target specific receptors, indicating their potential in cancer treatment strategies (Sharma et al., 2018).
3. Biomedical Applications of Poly(2-oxazoline)s Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which can be synthesized using related chemical structures, are gaining attention in biomedical applications due to their biocompatibility and 'stealth' behavior. These polymers are increasingly used as alternatives to poly(ethylene glycol) in various biomedical contexts, including drug delivery systems (Lava, Verbraeken, & Hoogenboom, 2015).
4. Development of Functional Polymers The synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and similar compounds leads to the development of novel coordination complexes. These complexes exhibit significant antioxidant activity, indicating their potential in creating functional polymers with biomedical applications (Chkirate et al., 2019).
5. Pesticide Development Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a similar chemical backbone, have been characterized for potential use as pesticides. These compounds' structures have been elucidated using techniques like X-ray powder diffraction, highlighting their possible application in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-15-7-9-17(10-8-15)19(24-12-11-22)13-21-20(23)14-25-18-6-4-3-5-16(18)2/h3-10,19,22H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIQNBTDCTSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2C)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)


![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)